

Padsevonil as Adjunctive Therapy for Drug-Resistant Epilepsy: A Data-Driven Overview

Author: BenchChem Technical Support Team. Date: December 2025



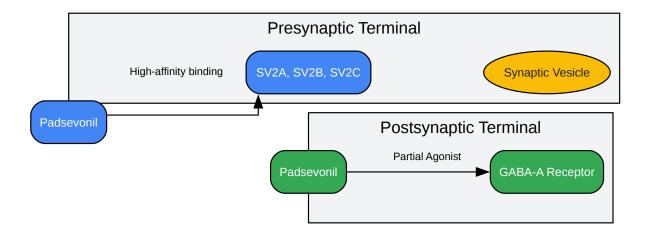
Executive Summary

Padsevonil is an investigational antiepileptic drug (AED) that was developed for the treatment of drug-resistant focal-onset seizures in adults. All clinical trials conducted to evaluate the efficacy and safety of Padsevonil have been as an adjunctive therapy, meaning it was administered alongside other ongoing antiseizure medications. There is no available clinical data on the use of Padsevonil as a monotherapy. This guide provides a comprehensive overview of the clinical trial data for Padsevonil as a combination therapy, detailing its mechanism of action, experimental protocols, and the efficacy and safety outcomes from key clinical studies. The clinical development program for Padsevonil was ultimately discontinued as the pivotal Phase IIb and Phase III trials failed to meet their primary efficacy endpoints.

A Novel Dual Mechanism of Action

Padsevonil was rationally designed to possess a unique dual mechanism of action, targeting both presynaptic and postsynaptic pathways involved in seizure activity.[1] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2][3] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[2][4] This dual action was intended to provide a synergistic and potent antiseizure effect.





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Caption: Dual mechanism of action of Padsevonil.

Clinical Trial Program Overview

Padsevonil was evaluated in a series of clinical trials in adult patients with drug-resistant focal epilepsy. The program included a Phase IIa proof-of-concept study, a Phase IIb dose-finding study (ARISE), and a Phase III efficacy study (DUET).

Experimental Protocols

Phase IIa Proof-of-Concept Study (NCT02495844)

- Objective: To evaluate the efficacy, safety, and tolerability of a single dose of Padsevonil
 (400 mg twice daily) as an add-on therapy.[5][6]
- Study Design: A randomized, double-blind, placebo-controlled trial with a 3-week inpatient double-blind period followed by an 8-week outpatient open-label period.[5]
- Patient Population: Adults with highly treatment-resistant focal epilepsy who had failed to respond to at least four prior AEDs and were experiencing at least four focal seizures per week.[5]
- Primary Endpoint: The proportion of patients with a ≥75% reduction in seizure frequency from baseline.[5]



Phase IIb Dose-Finding Study (ARISE - NCT03373383)

- Objective: To characterize the dose-response relationship of Padsevonil and evaluate its
 efficacy and safety as an adjunctive treatment.[1][7]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1] Patients were randomized to receive one of four doses of Padsevonil (50 mg, 100 mg, 200 mg, or 400 mg twice daily) or a placebo.[7] The study included a 12-week maintenance period.[2]
- Patient Population: Adults (≥18 years) with drug-resistant focal seizures (≥4 observable seizures/28 days) who had failed ≥4 AED regimens and were on a stable dose of 1–3 AEDs.
 [8]
- Primary Endpoints: Change from baseline in log-transformed observable focal seizure frequency and the ≥75% responder rate over the 12-week maintenance period.[2][8]

Phase III Efficacy Study (DUET - NCT03739840)

- Objective: To evaluate the efficacy, safety, and tolerability of three selected doses of Padsevonil as adjunctive therapy.[1]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1] Patients were randomized to receive Padsevonil (100 mg, 200 mg, or 400 mg twice daily) or a placebo.[1]
- Patient Population: Similar to the ARISE trial, including adults with drug-resistant focal seizures despite treatment with at least four lifetime AEDs.[1][9]

Efficacy Data

The initial Phase IIa study showed a promising signal of efficacy.[5][6] However, the subsequent larger Phase IIb and Phase III trials did not meet their primary endpoints, failing to show a statistically significant improvement over placebo.[1][2][7]

Table 1: Efficacy Outcomes of Padsevonil as Adjunctive Therapy in Key Clinical Trials



Trial	Outcome Measure	Placebo	Padsevon il 50 mg BID	Padsevon il 100 mg BID	Padsevon il 200 mg BID	Padsevon il 400 mg BID
Phase IIa	≥75% Responder Rate (inpatient)	11.1%	N/A	N/A	N/A	30.8%
Median Seizure Frequency Reduction (inpatient)	12.5%	N/A	N/A	N/A	53.7%[6]	
ARISE (Phase IIb)	Median % Reduction in Seizure Frequency	20.6%	28.8%	31.9%	36.6%	15.7%[8]
50% Responder Rate	21.0%	33.8%	31.7%	25.9%	32.1%[8]	
75% Responder Rate	6.2%	13.8%	12.2%	11.1%	16.0%[9]	_
DUET (Phase III)	% Reduction over Placebo in Seizure Frequency	N/A	N/A	-5.6%	6.5%	6.3%[9]
50% Responder Rate	27.8%	N/A	35.6%	33.9%	42.9%[9]	
75% Responder	13.0%	N/A	15.3%	12.5%	14.3%[9]	-



Rate

BID: twice daily; N/A: Not Applicable

Safety and Tolerability

Padsevonil was generally well-tolerated in clinical trials, with a safety profile consistent with its mechanism of action.[2][7] The most commonly reported treatment-emergent adverse events (TEAEs) were related to the central nervous system.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with Padsevonil

Adverse Event	Phase IIa (400 mg BID)	ARISE (All Doses)	
Somnolence	45.5%[6]	≥20% (across all doses)[8]	
Dizziness	43.6%[6]	≥20% (across all doses)[8]	
Headache	25.5%[6]	Not specified as ≥20%	
Fatigue	23.6%[6]	≥20% (across all doses)[8]	
Irritability	14.5%[5]	Not specified	

In the ARISE study, TEAEs leading to discontinuation were more frequent in the **Padsevonil** groups compared to placebo (16.2% for all **Padsevonil** patients vs. 8.4% for placebo).[1]

Conclusion

The clinical development of **Padsevonil** as an adjunctive therapy for drug-resistant focal epilepsy was based on a strong scientific rationale for its dual mechanism of action. While the initial Phase IIa study suggested a clinically meaningful benefit, the larger, pivotal Phase IIb (ARISE) and Phase III (DUET) trials did not demonstrate a statistically significant reduction in seizure frequency compared to placebo.[1][2] Consequently, the development program for **Padsevonil** was terminated. The available data, therefore, only supports an analysis of **Padsevonil** in combination with other AEDs and does not allow for a comparison with its use as a monotherapy.



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- To cite this document: BenchChem. [Padsevonil as Adjunctive Therapy for Drug-Resistant Epilepsy: A Data-Driven Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609823#padsevonil-in-combination-therapy-versus-monotherapy]

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